An In-depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Potent DNA Alkylating Agent
An In-depth Technical Guide to N,N'-Bis(2-bromoethyl)phosphorodiamidic Acid: A Potent DNA Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid (CAS Number: 141025-16-3), also known as bromo-isophosphoramide mustard (Br-IPM), is a bifunctional alkylating agent with a structure analogous to the active metabolites of the widely used anticancer drug cyclophosphamide. Its chemical architecture, featuring two bromoethyl arms, positions it as a potent electrophile capable of forming covalent adducts with nucleophilic biomolecules, most notably DNA. This technical guide provides a comprehensive overview of the known properties, synthesis, and putative mechanism of action of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, designed to equip researchers and drug development professionals with the foundational knowledge required for its investigation and potential application. While specific experimental data for this bromo-analogue is limited in publicly accessible literature, this guide draws upon the extensive knowledge base of the closely related chloro-analogue, phosphoramide mustard, to provide a robust framework for its scientific exploration.
Introduction: The Phosphorodiamidic Mustards - A Legacy of DNA Alkylation
The family of phosphorodiamidic mustards represents a cornerstone in the history of cancer chemotherapy. These compounds are characterized by a central phosphorus atom bonded to two nitrogen atoms, each bearing a reactive haloethyl group. Their cytotoxic effects are primarily attributed to their ability to function as DNA alkylating agents, a mechanism that has been extensively studied and clinically validated through the success of drugs like cyclophosphamide and ifosfamide. These drugs are, in fact, prodrugs that undergo metabolic activation to produce their active cytotoxic metabolites, including phosphoramide mustard.
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a direct analogue of these active metabolites, where the chlorine atoms are replaced by bromine. This substitution is expected to modulate the compound's reactivity, with the C-Br bond being generally more labile than the C-Cl bond, potentially leading to a more rapid alkylation rate. Understanding the unique properties of this bromo-derivative is therefore of significant interest for the development of novel therapeutic strategies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.
| Property | Value | Source |
| CAS Number | 141025-16-3 | , |
| Molecular Formula | C₄H₁₁Br₂N₂O₂P | |
| Molecular Weight | 309.92 g/mol | |
| Appearance | Solid | |
| Synonyms | Bromoifosfamide mustard, Br-IPM, Dibromo isophoramide mustard | , |
| Storage | Room Temperature, Protect from light, Inert atmosphere | , |
| Computed LogP | 1.0558 | |
| Topological Polar Surface Area (TPSA) | 61.36 Ų |
digraph "N,N'-Bis(2-bromoethyl)phosphorodiamidic_acid_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atoms P [label="P", pos="0,0!"]; O1 [label="O", pos="-0.5,1!"]; O2 [label="OH", pos="0.5,1!"]; N1 [label="NH", pos="-1,-0.5!"]; N2 [label="NH", pos="1,-0.5!"]; C1 [label="CH₂", pos="-2,-0.5!"]; C2 [label="CH₂", pos="-3,-0.5!"]; Br1 [label="Br", pos="-4,-0.5!"]; C3 [label="CH₂", pos="2,-0.5!"]; C4 [label="CH₂", pos="3,-0.5!"]; Br2 [label="Br", pos="4,-0.5!"];
// Nodes start [label="Starting Materials:\n- Phosphorus oxychloride (POCl₃)\n- 2-Bromoethylamine hydrobromide\n- Triethylamine (Et₃N)\n- Anhydrous solvent (e.g., DCM)"]; step1 [label="Reaction:\n- Dissolve 2-bromoethylamine hydrobromide and Et₃N in anhydrous DCM.\n- Add POCl₃ dropwise at 0°C under inert atmosphere."]; step2 [label="Intermediate Formation:\n- Stir at room temperature to form N,N'-Bis(2-bromoethyl)phosphorodiamidic chloride."]; step3 [label="Hydrolysis:\n- Carefully add water to the reaction mixture to hydrolyze the P-Cl bond."]; step4 [label="Work-up & Purification:\n- Separate organic and aqueous layers.\n- Extract aqueous layer with DCM.\n- Dry combined organic layers, evaporate solvent.\n- Purify by column chromatography or recrystallization."]; product [label="Final Product:\nN,N'-Bis(2-bromoethyl)phosphorodiamidic acid", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> product; }
Caption: Proposed synthesis workflow for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.
Step-by-Step Proposed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, dissolve 2-bromoethylamine hydrobromide (2.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of POCl₃: Cool the mixture to 0°C in an ice bath. Add phosphorus oxychloride (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: Once the reaction is complete, carefully add water to the reaction mixture to hydrolyze the remaining P-Cl bond.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Safety and Handling
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a potential alkylating agent and should be handled with extreme caution. [1]Although a specific GHS classification is not available, it should be treated as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.
-
Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.
Mechanism of Action: DNA Alkylation and Cross-linking
The cytotoxic and potential anticancer activity of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is believed to stem from its ability to act as a bifunctional DNA alkylating agent. This mechanism is well-documented for the closely related phosphoramide mustard. [2][3] The proposed mechanism involves the following key steps:
-
Aziridinium Ion Formation: The lone pair of electrons on the nitrogen atom of the bromoethyl group can displace the bromide ion in an intramolecular cyclization reaction, forming a highly reactive aziridinium ion intermediate.
-
DNA Alkylation (Mono-adduct formation): The electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. This results in the formation of a mono-adduct.
-
DNA Cross-linking (Inter- and Intrastrand Cross-links): The second bromoethyl arm of the molecule can undergo the same activation process to form another aziridinium ion, which can then react with a second guanine base on the same or the opposing DNA strand. This leads to the formation of intrastrand and interstrand DNA cross-links, respectively.
These DNA lesions are highly cytotoxic as they interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. [4]
Caption: Proposed mechanism of DNA alkylation by N,N'-Bis(2-bromoethyl)phosphorodiamidic acid.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [5] Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of N,N'-Bis(2-bromoethyl)phosphorodiamidic acid in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for a typical MTT cytotoxicity assay.
Spectroscopic Data (Reference Data)
-
³¹P NMR: The ³¹P NMR spectrum of phosphoramide mustard shows a signal that shifts with pH, with a pKa of 4.9. [3]This is indicative of the protonation state of the phosphorodiamidic acid moiety. A similar pH-dependent shift would be expected for the bromo-analogue.
-
Mass Spectrometry: Fast-atom bombardment (FAB) mass spectrometry has been used to identify phosphoramide mustard and its DNA adducts. [6]The mass spectrum of phosphoramide mustard would show characteristic isotopic patterns due to the presence of two chlorine atoms. For N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, an even more distinct isotopic pattern would be expected due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Future Perspectives and Applications
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid holds potential as a research tool for studying the mechanisms of DNA alkylation and repair. Its potentially enhanced reactivity compared to its chloro-analogue makes it an interesting candidate for further investigation in the context of anticancer drug development. Future research should focus on:
-
Validated Synthesis and Characterization: Development and publication of a robust and reproducible synthesis protocol, along with comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, ³¹P NMR, IR, and high-resolution mass spectrometry).
-
In Vitro and In Vivo Anticancer Activity: Systematic evaluation of its cytotoxicity against a panel of cancer cell lines, including those resistant to existing alkylating agents. Further studies in animal models would be necessary to assess its efficacy and toxicity profile in vivo.
-
Mechanism of Action Studies: Detailed investigation into its DNA alkylation patterns and the cellular responses it elicits, including activation of DNA damage response pathways and apoptosis.
-
Prodrug Strategies: Exploration of prodrug approaches to improve its selectivity for cancer cells and reduce systemic toxicity.
Conclusion
N,N'-Bis(2-bromoethyl)phosphorodiamidic acid is a potent, yet understudied, DNA alkylating agent. While a lack of specific experimental data necessitates reliance on information from its well-characterized chloro-analogue, this guide provides a solid foundation for researchers and drug developers interested in exploring its potential. Its structural similarity to clinically relevant compounds, coupled with the potential for modulated reactivity, makes it a compelling subject for future investigation in the field of oncology.
References
-
Cushnir, J. R., et al. (1990). Identification of Phosphoramide mustard/DNA Adducts Using Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 4(10), 410-414. [Link]
-
Fenselau, C., et al. (1975). Identification of Phosphorodiamidic Acid Mustard as a Human Metabolite of Cyclophosphamide. Cancer Research, 35(6), 1453-1457. [Link]
-
Gamcsik, M. P., et al. (1993). Protonation of phosphoramide mustard and other phosphoramides. Journal of Medicinal Chemistry, 36(23), 3636-3645. [Link]
-
Jalalifar, M., Khalikov, S., & Javidan, A. (2013). Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry, 25(18), 10251-10254. [Link]
-
Smith, J. R., et al. (1995). A Rapid Colorimetric Assay for Sulfur Mustard Cytotoxicity Using Isolated Human Peripheral Blood Lymphocytes and Keratinocytes. Toxicology Methods, 5(4), 259-268. [Link]
-
Price, E. O., et al. (2000). MALDI-ToF/MS as a Diagnostic Tool for the Confirmation of Sulfur Mustard Exposure. Journal of Applied Toxicology, 20(S1), S193-S197. [Link]
-
PubChem (n.d.). Phosphoramide Mustard. [Link]
-
Bielawska, A., et al. (2007). Synthesis of N-phosphorylated derivatives of bis(2-chloroethyl)amine. Polish Journal of Chemistry, 81(5-6), 841-847. [Link]
-
Ludeman, S. M., et al. (1989). Thermodynamic analysis of the reaction of phosphoramide mustard with protector thiols. Journal of Medicinal Chemistry, 32(7), 1598-1603. [Link]
-
Teicher, B. A., et al. (1987). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer Research, 47(1), 23-28. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Colvin, M., & Chabner, B. A. (1996). Alkylating Agents. In: Holland-Frei Cancer Medicine. 4th edition. Williams & Wilkins. [Link]
-
Cytarska, J., et al. (2013). Acyloxymethyl esters of isophosphoramide mustard as new anticancer prodrugs. Acta Poloniae Pharmaceutica, 70(3), 481-487. [Link]
-
St-Germain, J., et al. (2020). Cytotoxicity Assay. YouTube. [Link]
-
Reddy, C. S., et al. (2008). Synthesis and anticancer activity of new class of bisphosphonates/phosphanamidates. Bioorganic & Medicinal Chemistry Letters, 18(12), 3591-3595. [Link]
-
Struck, R. F., et al. (1981). Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. British Journal of Cancer, 43(1), 1-15. [Link]
-
Wikipedia (n.d.). Alkylating antineoplastic agent. [Link]
-
Graham, M. A., et al. (1987). Analysis of phosphoramide mustard by reversed-phase ion pair high pressure liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 135-143. [Link]
-
Kumar, A., & Singh, S. (2023). Alkylating Agent Used in Mutation Breeding. Just Agriculture, 3(11), 367-369. [Link]
-
De Luca, L. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules, 27(19), 6649. [Link]
-
Gu, Y., et al. (2014). The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. PLoS One, 9(10), e110493. [Link]
-
Chen, Y., et al. (2021). Synthesis of nitrogen mustard-based fluorophores for cell imaging and cytotoxicity studies. Journal of International Medical Research, 49(11), 03000605211059883. [Link]
-
Hussain, A., et al. (2021). Promising Anticancer Activity of [Bis(1,8-quinolato)palladium (II)] Alone and in Combination. Molecules, 26(16), 4987. [Link]
-
Sobiak, S., et al. (2023). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 28(23), 7800. [Link]
-
Akgun, M., et al. (2016). Investigation of anti-proliferative and antioxidative effects of some bis (α-amino) phosphinic acid derivatives. African Journal of Pharmacy and Pharmacology, 10(38), 808-816. [Link]
-
Brana, M. F., et al. (1996). Bis-naphthalimides 3: synthesis and antitumor activity of N,N'-bis[2-(1,8-naphthalimido)-ethyl] alkanediamines. Anticancer Drug Design, 11(4), 297-309. [Link]
-
ChemBK (n.d.). Phosphorodiamidic acid, N,N'-bis(2-bromoethyl)-. [Link]
-
PubChem (n.d.). N,N'-Bis(2-bromoethyl)phosphorodiamidic acid. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protonation of phosphoramide mustard and other phosphoramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
